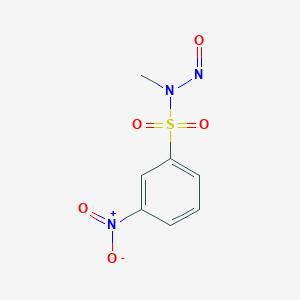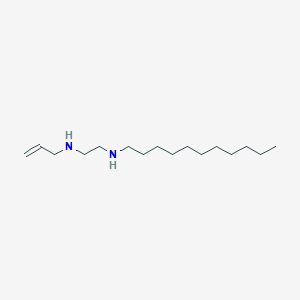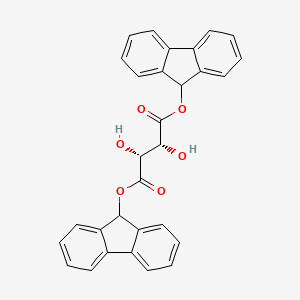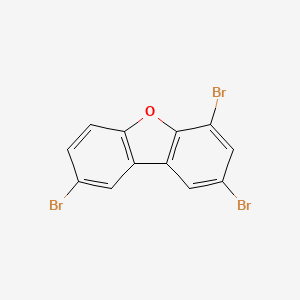![molecular formula C13Cl8O B14212219 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one CAS No. 630096-21-8](/img/structure/B14212219.png)
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is a highly chlorinated organic compound with the molecular formula C₁₃Cl₈O. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one typically involves the chlorination of naphthalene derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various chlorinated naphthoquinones, partially dechlorinated naphthalenes, and substituted naphthalenes .
Scientific Research Applications
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin
- trans-Chlordane
Uniqueness
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific structural arrangement and high degree of chlorination. This makes it particularly stable and resistant to degradation, which is not as pronounced in some of the similar compounds listed above .
Properties
CAS No. |
630096-21-8 |
|---|---|
Molecular Formula |
C13Cl8O |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9-octachlorocyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13Cl8O/c14-5-1-2(8(17)11(20)10(19)7(1)16)6(15)4-3(5)9(18)12(21)13(4)22 |
InChI Key |
YJWXTFKDBPJKBR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1Cl)C(=C(C3=O)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)

![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)


![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)


![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
